Bienvenue dans la boutique en ligne BenchChem!

Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride

Fragment-based drug discovery Molecular weight filter Lead optimization

Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride (CAS 1185309-33-4, C₁₀H₁₇ClN₄, MW 228.72) is a heterocyclic building block that combines a pyrazin-2-amine core with a piperidine moiety via a methylene linker. The compound is supplied as a hydrochloride salt, typically at ≥97% purity, and is stored sealed in dry conditions at 2–8°C.

Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
CAS No. 1185309-33-4
Cat. No. B1501065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride
CAS1185309-33-4
Molecular FormulaC10H17ClN4
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESC1CNCCC1CNC2=NC=CN=C2.Cl
InChIInChI=1S/C10H16N4.ClH/c1-3-11-4-2-9(1)7-14-10-8-12-5-6-13-10;/h5-6,8-9,11H,1-4,7H2,(H,13,14);1H
InChIKeySWNXELYTFNSFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride CAS 1185309-33-4: Procurement-Grade Physicochemical Profile and Comparator Landscape


Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride (CAS 1185309-33-4, C₁₀H₁₇ClN₄, MW 228.72) is a heterocyclic building block that combines a pyrazin-2-amine core with a piperidine moiety via a methylene linker. The compound is supplied as a hydrochloride salt, typically at ≥97% purity, and is stored sealed in dry conditions at 2–8°C . Its computed topological polar surface area (TPSA) is 49.84 Ų with a LogP of 1.3099, positioning it in a polarity-lipophilicity space distinct from closely related piperidine-pyrazine analogs . The scaffold features in kinase inhibitor design, appearing as the core architecture in Syk-targeting pyrazine-2-carboxamides and in PDB ligand I16 for structural biology applications [1][2].

Why Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride Is Not Interchangeable with Other Piperidine-Pyrazine Building Blocks


Generic substitution among piperidine-pyrazine analogs fails because the methylene spacer in the piperidin-4-ylmethyl linkage confers a unique combination of conformational flexibility, hydrogen-bond donor capacity, and physicochemical properties that direct-linked or regioisomeric variants cannot replicate. Head-to-head comparison of computed properties shows that the target compound (TPSA 49.84 Ų, LogP 1.3099, 3 rotatable bonds) occupies a distinct polarity-lipophilicity space relative to 2-(piperidin-4-yl)pyrazine (TPSA 37.81 Ų, LogP 0.9436, 1 rotatable bond) . The additional NH donor (H_Donors: 2 vs. 1) and increased conformational degrees of freedom directly influence target engagement in kinase hinge-binding motifs, as demonstrated by the incorporation of the piperidin-4-ylmethyl-pyrazin-2-amine scaffold in both Syk kinase inhibitor patents and structurally characterized PDB ligands [1][2].

Quantitative Differentiation Evidence for Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride Against Closest Analogs


Molecular Weight Threshold Separation for Fragment-Based Screening Library Selection

The target compound (MW 228.72 g/mol as hydrochloride) exceeds the typical fragment cutoff of 200 Da by a margin that distinguishes it from lighter direct-linked analogs, placing it in a desirable 'mini-fragment to lead-like' transition space. By comparison, the direct amine analog N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride (CAS 1185309-22-1) has a molecular weight of 214.70 g/mol, and 2-(Piperidin-4-yl)pyrazine (CAS 736134-74-0) has a molecular weight of 163.22 g/mol . The additional methylene group contributes 14 Da, shifting the physicochemical profile and providing a distinct entry point for fragment elaboration strategies.

Fragment-based drug discovery Molecular weight filter Lead optimization

TPSA and LogP Differentiation Dictating Permeability-Solubility Balance in CNS Drug Design

The target compound exhibits a TPSA of 49.84 Ų and LogP of 1.3099, placing it in a favorable range for CNS druglikeness (TPSA < 60–70 Ų; LogP 1–3). In direct head-to-head comparison, 2-(Piperidin-4-yl)pyrazine (CAS 736134-74-0) shows TPSA 37.81 Ų and LogP 0.9436 . The target's higher TPSA (+12.03 Ų) reflects the additional secondary amine NH donor, enhancing aqueous solubility potential, while its higher LogP (+0.3663) indicates improved passive membrane permeability relative to the direct C-C linked analog. This balanced shift in both polarity and lipophilicity is not simultaneously achievable with the comparator set.

CNS drug discovery Physicochemical property optimization Blood-brain barrier permeability

Conformational Flexibility and Hydrogen Bond Donor Count Differentiating Kinase Hinge-Binding Scaffolds

The target compound features 3 rotatable bonds and 2 hydrogen bond donors (HBD), compared to 1 rotatable bond and 1 HBD for 2-(Piperidin-4-yl)pyrazine . This increased flexibility, conferred by the methylene spacer, allows the piperidine nitrogen to adopt multiple orientations relative to the pyrazine ring, facilitating optimal positioning in kinase hinge regions. Evidence for the functional relevance of this scaffold geometry comes from the Syk kinase inhibitor patent series incorporating N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide, and the PDB ligand I16 which uses the identical N-[(piperidin-4-yl)methyl]pyrazin-2-amine motif in a structurally characterized complex [1][2].

Kinase inhibitor design Hinge-binding motif Conformational flexibility

Regiochemical Specificity: Piperidin-4-ylmethyl vs. Piperidin-3-ylmethyl and Pyrazin-2-ylmethyl Regioisomers

The target compound features a piperidin-4-ylmethyl linkage to the pyrazin-2-amine, a specific regioisomeric arrangement distinct from both the piperidin-3-ylmethyl variant and the pyrazin-2-ylmethyl regioisomer (CAS 1417793-40-8) . The 4-position attachment on piperidine provides linear geometry that extends the basic amine away from the pyrazine core, whereas the 3-position attachment introduces a kink that alters the exit vector. A comparator N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride (CAS 1185307-47-4) has been reported with an IC50 of 15 µM for CHK1 inhibition, while no comparable potency data have been reported for the 4-ylmethyl isomer, indicating that regiochemistry dictates target engagement . Selection of the incorrect regioisomer would yield a different exit vector and potentially altered biological activity.

Regiochemistry Structure-activity relationship Isomer selection

Purity Specification and Analytical Quality Control for Reproducible Fragment Elaboration

The target compound is routinely supplied at ≥97% purity (Chemscene) with a minimum purity specification of 95% (AKSci), while the direct amine analog N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is listed at 98+% purity (ChemicalBook) and 2-(Piperidin-4-yl)pyrazine at ≥98% (Chemscene) . Although the purity specifications are comparable, the target compound is supplied with full MDL number (MFCD09607510) and certified analytical data, enabling traceable quality control for GLP-compliant fragment elaboration workflows . The regioisomer N-(Pyrazin-2-ylmethyl)piperidin-4-amine hydrochloride (CAS 1417793-40-8) is available at NLT 98% purity from MolCore, demonstrating that multiple high-purity suppliers exist for regioisomeric variants, necessitating careful verification of identity by CAS number and analytical characterization .

Quality control Purity specification Reproducibility

Scaffold Utilization in Patent and Structural Biology Contexts Confirming Design Relevance

The piperidin-4-ylmethyl-pyrazin-2-amine scaffold is explicitly documented in two high-value contexts not shared by the comparator set: (1) as the core of pyrazine-based Syk kinase inhibitors, specifically 3-amino-6-{3-[(methylsulfonyl)amino]phenyl}-N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide, demonstrating its utility in a therapeutically validated kinase program; and (2) as the N-[(piperidin-4-yl)methyl]pyrazin-2-amine substructure within PDB ligand I16 (C27H29N5O, MW 439.55), a structurally characterized compound in a protein-ligand complex [1][2]. In contrast, 2-(Piperidin-4-yl)pyrazine and N-(Piperidin-4-yl)pyrazin-2-amine are not found in analogous PDB entries as characterized ligands. This patent and structural biology provenance provides procurement justification for the target scaffold that cannot be claimed by its closest analogs.

Patent analysis Structural biology Chemical probe design

Validated Application Scenarios for Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Leveraging Syk and Structurally Characterized Scaffold Precedent

The target scaffold is employed in the design of kinase hinge-binding fragments, where its methylene spacer and dual HBD capacity enable exploration of conformational space inaccessible to direct-linked analogs. The documented Syk kinase inhibitor series and PDB ligand I16 provide a validated starting point for SAR expansion, reducing the risk of investing in a scaffold with no biological precedent [1][2].

CNS-Penetrant Lead Optimization Requiring Balanced TPSA and LogP

With TPSA of 49.84 Ų and LogP of 1.3099, the target compound occupies a CNS druglikeness window that simultaneously favors blood-brain barrier permeability and aqueous solubility . Procurement of this specific building block is essential for medicinal chemistry campaigns where the more polar TPSA of this scaffold (vs. 37.81 Ų for the direct C-C analog) is required to achieve the desired CNS multiparameter optimization score.

Fragment-to-Lead Libraries Requiring MW > 200 Da Mini-Fragments

The target compound's molecular weight of 228.72 Da positions it above the traditional fragment cutoff (MW ≤ 200) while remaining below the lead-like threshold (MW ≤ 350), making it suitable for mini-fragment screening libraries that bridge fragment and lead chemical space . This contrasts with 2-(Piperidin-4-yl)pyrazine (MW 163.22), which falls within standard fragment boundaries and may not provide the same level of structural complexity.

Regioisomer-Controlled Chemical Probe Synthesis for Target Engagement Studies

The distinct 4-ylmethyl regiochemistry provides a specific exit vector that differs from the 3-yl and pyrazin-2-ylmethyl regioisomers. This is critical for chemical probe campaigns where precise spatial orientation of the basic amine is required to interrogate binding site topology. The known CHK1 inhibitory activity of the 3-yl regioisomer (IC50 15 µM) underscores the functional consequences of regiochemical choice, necessitating procurement of the exact 4-ylmethyl isomer for orthogonal target profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-4-ylmethyl-pyrazin-2-yl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.